molecular formula C20H20Cl2N2O5 B15154454 Methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B15154454
M. Wt: 439.3 g/mol
InChI Key: APNOAZXEMBOYFA-UHFFFAOYSA-N
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Description

METHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a morpholine ring, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of 2-(2,4-DICHLOROPHENOXY)ACETIC ACID: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The resulting 2-(2,4-DICHLOROPHENOXY)ACETIC ACID is then reacted with 5-amino-2-(morpholin-4-yl)benzoic acid to form the corresponding amide.

    Esterification: Finally, the amide is esterified with methanol in the presence of an acid catalyst to yield METHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

METHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE
  • 5-CHLORO-2-(2,4-DICHLOROPHENOXY)ANILINE
  • 5-CHLORO-2-MORPHOLIN-4-YL-PHENYLAMINE

Uniqueness

METHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group provides strong electron-withdrawing effects, while the morpholine ring enhances its solubility and bioavailability.

Properties

Molecular Formula

C20H20Cl2N2O5

Molecular Weight

439.3 g/mol

IUPAC Name

methyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H20Cl2N2O5/c1-27-20(26)15-11-14(3-4-17(15)24-6-8-28-9-7-24)23-19(25)12-29-18-5-2-13(21)10-16(18)22/h2-5,10-11H,6-9,12H2,1H3,(H,23,25)

InChI Key

APNOAZXEMBOYFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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